REACTION_CXSMILES
|
[CH3:1][N:2]([C:19](=[O:22])[CH2:20]Cl)[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:4]=1[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17].[SH:23][C:24]1[NH:25][CH:26]=[CH:27][N:28]=1>CO>[ClH:9].[CH3:1][N:2]([C:19](=[O:22])[CH2:20][S:23][C:24]1[NH:25][CH:26]=[CH:27][N:28]=1)[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:4]=1[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17] |f:3.4|
|
Name
|
N-methyl 2'-orthochlorobenzoyl-2,4'-dichloroacetanilide
|
Quantity
|
10.68 g
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1)Cl)=O)C(CCl)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
SC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are treated for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
evaporation under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1)Cl)=O)C(CSC=1NC=CN1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |